![molecular formula C10H11NO2S B2777580 [(4-Ethylphenyl)sulfonyl]acetonitrile CAS No. 393802-35-2](/img/structure/B2777580.png)

[(4-Ethylphenyl)sulfonyl]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

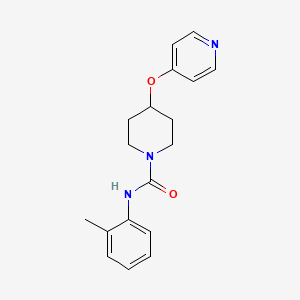

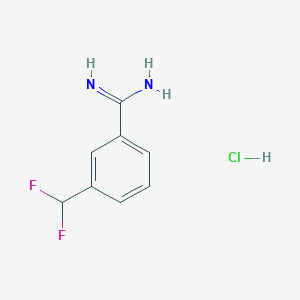

[(4-Ethylphenyl)sulfonyl]acetonitrile is likely a derivative of acetonitrile, a common organic solvent . It likely contains an ethylphenylsulfonyl group attached to the acetonitrile molecule .

Molecular Structure Analysis

The molecular structure of [(4-Ethylphenyl)sulfonyl]acetonitrile would likely consist of a sulfonyl group (SO2) attached to a 4-ethylphenyl group and an acetonitrile group (CH2CN) .Chemical Reactions Analysis

As a nitrile and a sulfonyl compound, [(4-Ethylphenyl)sulfonyl]acetonitrile could participate in a variety of chemical reactions. Nitriles can undergo hydrolysis, reduction, and other reactions to form carboxylic acids, amines, and other products . Sulfonyl groups can act as leaving groups in substitution reactions or be reduced to sulfides .Physical And Chemical Properties Analysis

The physical and chemical properties of [(4-Ethylphenyl)sulfonyl]acetonitrile would depend on its molecular structure. Based on its structure, it would likely be a solid at room temperature . Its exact melting point, boiling point, and other properties would need to be determined experimentally.Applications De Recherche Scientifique

- Applications :

- Electrochemical Conversions : Due to its good conductivity and eco-friendly features, acetonitrile is a powerful tool for electrochemical conversions. It enables the production of nitrogen-containing compounds and nitrile-containing compounds .

- Poly(ethersulfone ketone)s : The synthesis of poly(ethersulfone ketone)s involves electrophilic substitution using 4,4’-bis(1-naphthoxy)diphenylsulfone, which includes [(4-Ethylphenyl)sulfonyl]acetonitrile as a monomer .

- Soluble Epoxide Hydrolase (sEH) Inhibition : Researchers have synthesized sulfonyl urea derivatives, including [(4-Ethylphenyl)sulfonyl]acetonitrile, as potential sEH inhibitors. These compounds help maintain endogenous epoxyeicosatrienoic acids (EETs) levels, leading to inflammation and pain reduction .

Organic Synthesis and Cyanomethylation

Polymer Chemistry

Therapeutic Potential

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-ethylphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSUXLKQMXCBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2777499.png)

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2777505.png)

![1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2777506.png)

![Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2777508.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-(3-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2777509.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2777513.png)

![2,4-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2777514.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)

![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)